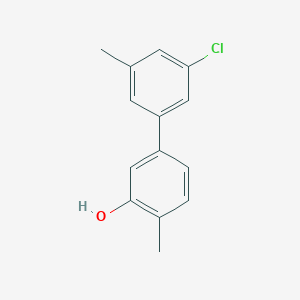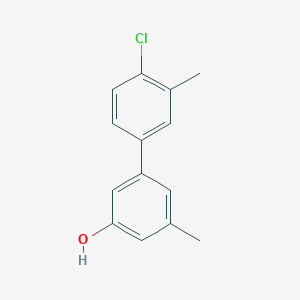
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% (4-MCP) is an organic compound with a wide range of applications in both research and industry. It is a colorless solid that is slightly soluble in water and organic solvents. 4-MCP is used as a starting material in the synthesis of a variety of organic compounds and is also used as a catalyst in several chemical processes. 4-MCP is also used as an intermediate in the production of pharmaceuticals, dyes, and other industrial chemicals. In recent years, 4-MCP has become increasingly popular in scientific research due to its ability to be used in a wide range of applications.
Mécanisme D'action
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is an organic compound that acts as a catalyst in a variety of chemical reactions. When it is used as a catalyst, it helps to speed up the reaction by providing a source of electrons that can be used to form new bonds between the reactants. This allows the reaction to take place more quickly and efficiently.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects. It has also been shown to have anti-angiogenic and anti-tumor effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it easy to obtain for use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, there are also some limitations to using 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it is not soluble in water, making it difficult to use in certain types of experiments.
Orientations Futures
The potential applications of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% are vast and its use in scientific research is continually growing. Future research could focus on exploring the potential therapeutic applications of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%, such as in the treatment of cancer and other diseases. Additionally, further research could focus on the use of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% as a catalyst in the synthesis of new compounds. Finally, research could focus on the development of new methods for the synthesis of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% and other related compounds.
Méthodes De Synthèse
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is a relatively simple process. The compound can be synthesized from the reaction of 3-chloro-5-methylphenol and 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at temperatures between 60°C and 80°C and can be completed in a few hours. The product is then isolated by filtration and recrystallization.
Applications De Recherche Scientifique
4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% is used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, 4-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% has been used in the synthesis of polymers, catalysts, and other materials for use in a range of applications.
Propriétés
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(8-13(15)6-9)11-3-4-14(16)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXRLDIJQMDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683859 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-05-0 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














